Product packaging for Morpholin-4-YL-thiophen-2-YL-acetic acid(Cat. No.:CAS No. 870860-34-7)

Morpholin-4-YL-thiophen-2-YL-acetic acid

Cat. No.: B3161563
CAS No.: 870860-34-7
M. Wt: 227.28 g/mol
InChI Key: UUCFFFMUBSIDDV-UHFFFAOYSA-N
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Description

Morpholin-4-yl-thiophen-2-yl-acetic acid (CAS 870860-34-7) is a chemical compound with the molecular formula C 10 H 13 NO 3 S and a molecular weight of 227.28 g/mol . This compound features a morpholine ring linked to a thiophene ring via an acetic acid spacer, making it a valuable heterocyclic building block in medicinal chemistry and materials science research. While specific biological data for this exact molecule is limited, its core structure is highly significant in scientific research. The integration of morpholine and thiophene pharmacophores is a common strategy in drug discovery. Recent studies on molecules with similar morpholine-thiophene hybrids have demonstrated potent inhibitory activity against the urease enzyme, a key target for treating infections caused by Helicobacter pylori . Furthermore, such hybrid structures are actively investigated in materials science for their performance as effective corrosion inhibitors for mild steel in acidic environments, as studied in experimental and computational research . Researchers value this compound as a versatile precursor for the synthesis of more complex molecules, such as thiosemicarbazones, for various biochemical applications . The compound is provided with a minimum purity of 95% . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3S B3161563 Morpholin-4-YL-thiophen-2-YL-acetic acid CAS No. 870860-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10(13)9(8-2-1-7-15-8)11-3-5-14-6-4-11/h1-2,7,9H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCFFFMUBSIDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Morpholin-4-YL-thiophen-2-YL-acetic acid Core

The synthesis of the target compound is logically approached in two main stages: the formation of the thiophene-2-yl-acetic acid backbone and the subsequent introduction of the morpholine (B109124) moiety at the alpha-carbon.

Approaches to the Thiophene-2-yl-acetic acid Moiety Synthesis

The thiophene-2-yl-acetic acid scaffold is a key intermediate, and several synthetic routes have been established for its preparation. These methods begin from various thiophene-based starting materials and employ different reaction cascades.

One common strategy begins with the acetylation of thiophene (B33073). americanelements.com For instance, thiophene can be acetylated using acetic anhydride (B1165640) in phosphoric acid to yield 2-acetylthiophene (B1664040). This intermediate can then be converted to 2-thiophene acetamide (B32628) through a reaction with sulfur and ammonia (B1221849), which is subsequently hydrolyzed to afford the desired 2-thiopheneacetic acid. americanelements.com An alternative transformation of 2-acetylthiophene involves an oxidation-rearrangement using lead tetraacetate in the presence of a boron trifluoride catalyst, which, after hydrolysis, also yields the target acid. americanelements.com

Another set of methods utilizes 2-thiophene ethanol (B145695) as the starting material. A direct, one-step oxidation of 2-thiophene ethanol can be employed to generate 2-thiopheneacetic acid. jocpr.com A specific protocol for this oxidation involves dissolving 2-thiophene ethanol in anisole, adding a bentonite (B74815) catalyst and triethylamine (B128534) as a co-catalyst, and introducing dry oxygen at an elevated temperature (80°C) for several hours, resulting in a high yield of 96.5%. masterorganicchemistry.com

Direct functionalization of the thiophene ring is also a viable approach. A Friedel-Crafts-type reaction between thiophene and methyl chloroacetate, catalyzed by anhydrous aluminum chloride, can produce 2-thiopheneacetic acid methyl ester. researchgate.net This ester is then saponified using an aqueous solution of sodium hydroxide (B78521), followed by acidification to yield the final carboxylic acid. researchgate.net

A multi-step synthesis starting from thiophene itself involves chlorination, iodination to form 2-iodothiophene, followed by condensation with diethyl malonate. wikipedia.org The resulting malonic ester derivative is then subjected to hydrolysis and subsequent heating for decarboxylation to arrive at 2-thiopheneacetic acid. wikipedia.org Finally, a straightforward hydrolysis of commercially available esters, such as ethyl 2-(thiophen-2-yl)acetate, using a base like sodium hydroxide in an alcoholic solvent, provides the acid in nearly quantitative yield after acidification. masterorganicchemistry.com

Comparison of Synthetic Methods for Thiophene-2-yl-acetic acid
Starting MaterialKey ReactionsReported YieldReference
2-Thiophene ethanolCatalytic Oxidation with O296.5% masterorganicchemistry.com
ThiopheneFriedel-Crafts with Methyl Chloroacetate, HydrolysisHigh researchgate.net
ThiopheneChlorination, Iodination, Malonic Ester Synthesis, Hydrolysis, Decarboxylation81.01% (two steps from 2-iodothiophene) wikipedia.org
2-AcetylthiopheneWillgerodt-Kindler Reaction, HydrolysisNot specified americanelements.com
Ethyl 2-(thiophen-2-yl)acetateBase-catalyzed HydrolysisNear quantitative masterorganicchemistry.com

Introduction of the Morpholine-4-yl Group via Established C-N Bond Forming Reactions

With the thiophene-2-yl-acetic acid core in hand, the next critical step is the formation of the C-N bond at the α-carbon. This is accomplished through several well-established reactions for the synthesis of α-amino acids.

A primary method is the nucleophilic substitution on an α-haloacetic acid derivative. The thiophene-2-yl-acetic acid can be halogenated at the alpha-position, for example, using bromine and a catalyst (a Hell-Volhard-Zelinsky type reaction), to produce an α-bromo-thiophen-2-yl-acetic acid derivative. This electrophilic intermediate can then be reacted with morpholine, which acts as a nucleophile, to displace the bromide and form the desired this compound. This type of reaction is standard for forming α-amino functionalities.

Another powerful method is the Strecker amino acid synthesis . jk-sci.comyoutube.com This three-component reaction would involve 2-thiophenecarboxaldehyde, morpholine (acting as the amine), and a cyanide source (like potassium cyanide). organic-chemistry.org These reagents condense to form an α-morpholinonitrile intermediate. masterorganicchemistry.comnih.gov Subsequent hydrolysis of the nitrile group, typically under acidic conditions, converts it into a carboxylic acid, yielding the final product. masterorganicchemistry.comjk-sci.com The Strecker synthesis is a versatile method for producing a wide variety of α-substituted amino acids. jk-sci.com

A third established route is reductive amination . This pathway would start with 2-oxo-2-(thiophen-2-yl)acetic acid (an α-keto acid). The ketone carbonyl group reacts with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form the C-N bond and generate the final product. frontiersin.org

Derivatization and Functionalization of this compound Analogues for Research

The core structure of this compound serves as a template for the generation of diverse analogues through functionalization at its three main components: the carboxylic acid, the thiophene ring, and the morpholine ring.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications. Standard transformations include:

Esterification: Reaction with various alcohols under acidic conditions to produce a library of esters with modulated polarity and steric properties.

Amidation: Coupling with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides, which can alter biological activity and pharmacokinetic profiles.

Reduction: Conversion of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing a new point for further chemical elaboration.

More advanced, modern techniques in photoredox and transition-metal catalysis have expanded the possibilities for carboxylic acid modification. nih.govresearchgate.net Decarboxylative functionalization allows for the replacement of the entire carboxyl group with other fragments. nih.gov For example, metallaphotoredox protocols can achieve decarboxylative alkylation, arylation, and amination, enabling the direct coupling of alkyl or aryl groups to the α-carbon where the carboxylate once was. nih.gov Furthermore, the homologation of carboxylic acids, which involves adding a single carbon atom to the structure, can provide direct access to new building blocks for chemical synthesis. mdpi.com

Substitutions and Elaboration on the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that readily undergoes various substitution reactions. jk-sci.com Thiophene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution due to the electron-donating effect of the sulfur atom. youtube.com Since the 2-position of the thiophene ring is already occupied, electrophilic attack is strongly directed to the 5-position. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride and a Lewis acid catalyst.

Beyond classical electrophilic substitution, modern cross-coupling reactions provide a powerful toolkit for more complex modifications. For instance, if a halogen is first introduced onto the thiophene ring (e.g., at the 5-position), it can serve as a handle for palladium-catalyzed reactions like the Suzuki-Miyaura reaction . This allows for the coupling of (4-bromo-thiophen-2-yl)-acetic acid with a wide variety of arylboronic acids to synthesize analogues with diverse biaryl structures.

Alterations to the Morpholine Heterocycle and Its Substituents

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve properties like aqueous solubility and metabolic stability. organic-chemistry.org Altering this part of the molecule can fine-tune its physicochemical and pharmacokinetic profile. Rather than modifying the morpholine ring after it has been attached, a more common and versatile strategy involves the synthesis and incorporation of pre-functionalized morpholine analogues.

A wide variety of substituted morpholines are available or can be synthesized. For example, de novo synthesis strategies, such as those using multicomponent reactions, allow for the creation of highly substituted morpholine rings with control over the substitution pattern at multiple positions. organic-chemistry.org These substituted morpholines, for instance, those bearing methyl, phenyl, or other functional groups on the carbon framework, can then be used as the amine component in the C-N bond-forming reactions described in section 2.1.2. This approach allows for systematic exploration of the structure-activity relationship (SAR) associated with the morpholine portion of the molecule. frontiersin.org The synthesis of stereodefined C-substituted morpholines can be achieved from 1,2-amino alcohols, providing access to chiral analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Stereochemical Considerations in Biological Activity

The biological activity of chiral molecules is often intrinsically linked to their stereochemistry, as biomolecules such as enzymes and receptors are themselves chiral. This principle is of high importance for Morpholin-4-YL-thiophen-2-YL-acetic acid, which possesses a chiral center at the alpha-carbon of the acetic acid moiety. The spatial arrangement of the substituents around this carbon—the morpholine (B109124) ring, the thiophene (B33073) ring, the carboxylic acid, and the hydrogen atom—can significantly influence the molecule's interaction with its biological target.

Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. The differential activity of stereoisomers arises from their ability to form three-point interactions with their target, a feat achievable by only one of the enantiomers. For a given biological target, the binding pocket has a specific three-dimensional geometry. The active enantiomer, or eutomer, will have a complementary conformation that allows for optimal binding and induction of a biological response. The less active enantiomer, or distomer, will have a conformation that results in a weaker or non-existent interaction with the same target.

In nature-inspired compounds, it has been observed that stereochemistry is a critical driver of potency and pharmacokinetics. For instance, in a study on 3-Br-acivicin isomers and their derivatives, only the compounds with the natural (5S, αS) configuration exhibited significant antiplasmodial activity, while the corresponding enantiomers and diastereoisomers were considerably less active. nih.gov This highlights the stereospecificity of biological transport systems and targets. nih.gov It is therefore highly probable that the biological activity of this compound is stereospecific, with one enantiomer displaying significantly higher potency than the other. A thorough investigation into the synthesis and biological evaluation of the individual enantiomers is essential to determine the eutomer and to develop a more selective and potent therapeutic agent.

Impact of Morpholine Substitution Patterns on Ligand-Target Interactions

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in beneficial interactions with biological targets. researchgate.net

The morpholine moiety in this compound can play a multifaceted role in its interaction with a biological target. The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with acidic residues, such as aspartic acid or glutamic acid, in a protein's active site. The oxygen atom, being a hydrogen bond acceptor, can also contribute to the binding affinity by interacting with hydrogen bond donors like serine, threonine, or asparagine residues.

Furthermore, the chair conformation of the morpholine ring presents axial and equatorial positions for potential substituents, which can be exploited to fine-tune the molecule's potency and selectivity. The introduction of substituents on the morpholine ring can lead to additional interactions with the target, or alternatively, can be used to orient the rest of the molecule for optimal binding. For example, in a series of morpholine-benzimidazole derivatives, specific substitutions on the aromatic ring attached to the morpholine led to an increase in inhibitory action against certain cancer cell lines. e3s-conferences.org This underscores the importance of the morpholine ring and its substitution patterns in achieving high potency and selectivity.

The morpholine ring also significantly influences the physicochemical properties of the molecule, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter for a drug's ability to cross biological membranes. nih.gov

Table 1: Conceptual Influence of Morpholine Substituents on Lipophilicity

Substituent (R) on Morpholine Ring Expected Change in Lipophilicity (log P) Rationale
-H (unsubstituted) Baseline Reference point for comparison.
-CH3 (Methyl) Increase Addition of a nonpolar alkyl group.
-OH (Hydroxyl) Decrease Introduction of a polar, hydrogen-bonding group.
-F (Fluoro) Slight Increase Halogens can increase lipophilicity despite their electronegativity.
-C(O)NH2 (Amide) Decrease Addition of a polar group capable of hydrogen bonding.

Thiophene Ring Modifications and Their Structure-Activity Implications

The placement and electronic nature of substituents on the thiophene ring can have a profound impact on the molecule's interaction with its biological target. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions. The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in the binding site.

A study on morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors demonstrated the importance of thiophene substitution. frontiersin.org The introduction of various substituents, including electron-donating (methyl) and electron-withdrawing (bromo, nitro, chloro) groups, was well-tolerated and led to a range of inhibitory potencies. frontiersin.org For instance, a methyl substituent on the thiophene ring was found to engage in alkyl-π interactions with the target enzyme. frontiersin.org In contrast, a bromo substituent participated in alkyl interactions, while a nitro group was involved in π-cation, π-anion, and attractive charge interactions. frontiersin.org Interestingly, a chloro substituent at a specific position did not show any direct interaction with the binding site residues in that particular study. frontiersin.org

Table 2: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones with Thiophene Substitutions

Compound Thiophene Substituent IC50 (µM)
5c 5-Methyl 4.81 ± 1.5
5d 3-Methyl 5.23 ± 0.9
5e 3-Chloro 4.81 ± 1.5
5f 3-Bromo 5.77 ± 0.7
5g 5-Chloro 3.80 ± 1.9

Data extracted from a study on urease inhibitors and is presented here to illustrate the effect of thiophene substitution on biological activity. frontiersin.org

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters. The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. nih.gov

In several studies, the replacement of a phenyl or substituted phenyl ring with a thiophene ring has been shown to be well-tolerated and, in some cases, even beneficial for biological activity. For example, in a series of GluN2B receptor ligands, the bioisosteric replacement of a benzene ring with a thiophene ring resulted in a compound with increased affinity for the target. nih.gov This suggests that the thiophene ring can effectively mimic the interactions of a phenyl ring while potentially offering advantages in terms of metabolism or other properties.

Therefore, in the context of this compound, replacing the thiophene ring with other aromatic or heteroaromatic systems, such as furan, pyrrole, or even a substituted phenyl ring, could be a viable strategy to explore novel structure-activity relationships and potentially discover compounds with improved therapeutic profiles.

Linker Region Analysis and its Role in Pharmacological Response

Research into a series of 2-(4-morpholino)-3-aryl-5-substituted thiophenes as anti-inflammatory agents has demonstrated that alterations in the substitution pattern on the thiophene ring, which can be considered part of the broader linker region, directly influence activity. nih.gov These studies reveal that the nature of the substituent at the 5-position of the thiophene ring is a key determinant of anti-inflammatory potency.

In a study of morpholine-thiophene hybrid thiosemicarbazones designed as urease inhibitors, the nature of the linkage between the thiophene and morpholine moieties, as well as substituents on the thiophene ring, was shown to be critical for inhibitory activity. frontiersin.org The thiosemicarbazone unit acts as a specific type of linker. The data indicated that even minor changes to the substituents on the thiophene ring, such as the presence of electron-donating or electron-withdrawing groups, could significantly alter the compound's interaction with the urease enzyme. frontiersin.org

The following table summarizes the findings from related morpholino-thiophene derivatives, illustrating the impact of linker and substituent modifications on pharmacological activity.

Compound SeriesLinker/Substituent ModificationPharmacological ActivityKey Finding
2-(4-morpholino)-3-aryl-5-substituted thiophenesVariation of aroyl group at thiophene 5-positionAnti-inflammatoryA 4-methane sulfonyl aroyl group was favorable for activity. nih.gov
2-(4-morpholino)-3-aryl-5-substituted thiophenesVariation of substituent on the 3-phenyl ringAnti-inflammatoryAlterations from chloro to methyl mercapto significantly changed potency. nih.gov
Morpholine-thiophene hybrid thiosemicarbazonesIntroduction of various substituents on the thiophene ringUrease InhibitionSubstituent's electronic properties on the thiophene ring are crucial for potent inhibition. frontiersin.org

These findings from analogous compounds strongly suggest that the region connecting the morpholine and thiophene rings in "this compound" is not merely a passive spacer. Instead, it actively participates in defining the molecule's biological profile. The length, rigidity, and electronic nature of this linker region are likely to be key factors in optimizing the compound's interaction with its pharmacological target. Future research focusing specifically on systematic modifications of the linker in "this compound" would be invaluable for elucidating a more precise structure-activity relationship and for the rational design of more potent and selective therapeutic agents.

Pre Clinical Biological Evaluation and Molecular Pharmacology

In Vitro Assays for Target Identification and Validation

In vitro assays serve as the primary method for screening and characterizing the biological activity of new chemical entities. These controlled laboratory experiments allow for the direct assessment of a compound's effect on specific enzymes and cellular pathways, providing foundational knowledge of its molecular pharmacology.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into compounds structurally related to Morpholin-4-YL-thiophen-2-YL-acetic acid has revealed inhibitory activity against several important enzymes implicated in various disease processes.

Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. rsc.orge-century.us Inhibition of mPGES-1 is considered a promising therapeutic strategy as it may offer a more targeted anti-inflammatory effect with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. rsc.orgfrontiersin.org

Research has identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors. frontiersin.orgnih.gov A series of derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit human mPGES-1 in a cell-free assay using microsomes from IL-1β-stimulated A549 cells. frontiersin.org Several of these compounds demonstrated significant inhibitory activity in the low micromolar range. nih.gov

Inhibitory Activity of 2-(thiophen-2-yl)acetic Acid Derivatives against mPGES-1
CompoundStructuremPGES-1 Inhibition at 10 µM (% ± SD)IC₅₀ (µM)
2c2-(4-(3-aminophenyl)thiophen-2-yl)acetic acid75 ± 33.1 ± 0.2
2a2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid55 ± 4>10
2d2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid49 ± 2>10
2e2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid51 ± 5>10

The data indicate that the substitution pattern on the thiophene (B33073) ring plays a crucial role in the inhibitory potency of these compounds against mPGES-1. The most promising compound, 2c, which features a 3-aminophenyl substituent, showed potent and selective inhibitory activity. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.net It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to pathologies like gastritis, peptic ulcers, and gastric cancer. nih.govresearchgate.net Therefore, the inhibition of urease is an attractive therapeutic approach for treating ureolytic bacterial infections. nih.gov

Studies on morpholine-thiophene hybrid thiosemicarbazones have demonstrated potent urease inhibitory activity. nih.gov These compounds combine the morpholine (B109124) and thiophene structural motifs. The synthesized derivatives were evaluated in vitro for their potential to inhibit jack bean urease using the indophenol (B113434) method. nih.gov A majority of the tested compounds were found to be more potent than the standard inhibitor, thiourea (B124793). nih.govnih.gov

Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones
CompoundSubstituent on Thiophene RingIC₅₀ (µM)
5aH4.94 ± 2.7
5bH (on ring), Methyl (on ethylidene)4.96 ± 3.0
5c4-Methyl4.00 ± 2.4
5g5-Chloro3.80 ± 1.9
Thiourea (Standard)-22.31 ± 0.03

The structure-activity relationship analysis revealed that the presence of both morpholine and thiophene rings contributed to the enhanced potency. nih.gov The lead inhibitor, compound 5g, which has a chloro-substituent on the thiophene ring, exhibited uncompetitive inhibition, suggesting a strong affinity for the urease active site. nih.govnih.gov

The lipoxygenase (LOX) and cyclooxygenase (COX) enzymes are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as leukotrienes and prostaglandins, respectively. researchgate.netnih.govnih.gov Dual inhibition of both LOX and COX pathways is considered a valuable strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved gastrointestinal safety profiles compared to selective COX inhibitors. researchgate.net

Thiophene-based compounds have been investigated for their potential to inhibit these pathways. nih.gov The presence of a thiophene core is a feature of known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid. nih.gov Studies on various thiophene derivatives have highlighted the importance of specific structural features, such as carboxylic acid groups, for interaction with and inhibition of COX and LOX enzymes. nih.gov For instance, N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which can be considered structural analogs, showed significant LOX inhibitory action, with IC₅₀ values in the low micromolar range. researchgate.net

Inhibitory Activity of Thioxo-Analogues against COX-1 and LOX
CompoundSubstituentCOX-1 IC₅₀ (µM)LOX IC₅₀ (µM)
4d4-Cl-phenyl12.55.4
4e4-F-phenyl12.54.8
4f4-methoxy-phenyl25.03.6
4g4-Br-phenyl6.34.2

The results for these related compounds indicate that bulky, hydrophobic phenyl groups enhance inhibitory action against COX-1, while various phenyl derivatives show significant LOX inhibition. researchgate.net This suggests that the thiophene scaffold is a promising platform for designing dual COX/LOX inhibitors. nih.gov

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. nih.gov Inhibiting DNA-PK can sensitize cancer cells to radiotherapy and certain chemotherapies, making it an important target in oncology. nih.gov

Research has led to the discovery of potent DNA-PK inhibitors that feature a morpholine group attached to a heterocyclic core, with a substituted dibenzothiophen-4-yl group also present. nih.govresearchgate.net Although not the exact subject compound, these structures highlight the importance of the morpholine and thiophene moieties for DNA-PK inhibition. A key example is NU7441 (8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), a potent inhibitor of DNA-PK. nih.gov Further studies on pyridopyrimidin-4-one surrogates of the chromen-4-one template also showed that the morpholin-4-yl group was optimal for inhibitory potency. researchgate.net

DNA-PK Inhibitory Activity of Morpholino- and Thiophene-Containing Compounds
CompoundCore StructureDNA-PK IC₅₀ (nM)
NU7441Chromen-4-one30
Example Pyridopyrimidin-4-one DerivativePyrido[1,2-a]pyrimidin-4-one8

These studies indicate that combining a morpholine group with a thiophene-containing aromatic system can lead to highly potent DNA-PK inhibitors. nih.govresearchgate.net The morpholine group is thought to be a suitable polar moiety for interacting with the ATP-binding domain of the enzyme. researchgate.net

Protein Kinase C (PKC) represents a family of enzymes that are central to various signal transduction pathways, controlling processes such as cell growth, differentiation, and apoptosis. nih.gov The modulation of PKC activity is a target for therapeutic intervention in a range of diseases, including cancer and neurological disorders. mdpi.com

Studies have shown that thiophene-based structures can serve as scaffolds for potent PKC inhibitors. A series of beta-substituted polythiophene derivatives were synthesized and evaluated for their PKC inhibitory activity. nih.gov The research found that specific derivatives of alpha-terthiophene, a molecule composed of three thiophene rings, were potent inhibitors of PKC, with activity observed in the nanomolar range. nih.gov

PKC Inhibitory Activity of Substituted α-Terthiophene Derivatives
CompoundSubstituentIC₅₀ (M)
Carboxaldehyde derivative of α-terthiophene-CHO10⁻⁷
Hydroxymethyl derivative of α-terthiophene-CH₂OH10⁻⁷

The structure-activity relationship study indicated that the nature of the substituent on the thiophene ring system significantly influences the PKC inhibitory potency. nih.gov These findings suggest that the thiophene nucleus is a viable starting point for the design of novel and potent PKC inhibitors.

Enzyme Inhibition Studies

Mammalian Target of Rapamycin (mTOR) Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in diseases such as cancer. mdpi.com While there is no direct evidence of this compound acting on the mTOR pathway, studies on related compounds suggest this is a plausible area of activity. For instance, a series of novel thiophene-triazine derivatives were designed and synthesized as potent dual PI3K/mTOR inhibitors. nih.gov One of the most promising compounds from this series exhibited excellent inhibitory activity against PI3Kα and mTOR kinases, with IC50 values of 177.41 nM and 12.24 nM, respectively. nih.gov Furthermore, other synthetic molecules containing a morpholine ring, such as 2-(morpholin-1-yl)pyrimido[2,1-a]isoquinolin-4-one, have been shown to target and inhibit mTOR signaling, blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes. nih.govresearchgate.net These findings indicate that the combination of thiophene and morpholine moieties, as seen in this compound, could potentially confer mTOR inhibitory activity.

Receptor Binding and Signaling Pathway Modulation

The biological effects of a compound are often initiated by its binding to specific receptors, which in turn modulates intracellular signaling pathways. The morpholine and thiophene components of this compound suggest several potential receptor interactions and pathway modulations.

Research on a related morpholine derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, revealed high affinity for the sigma-1 (σ1) receptor with a Ki of 42 nM, showing 36-fold selectivity over the σ2 receptor. nih.gov Molecular docking studies of this compound indicated a salt bridge between the ionized morpholine ring and the Asp126 residue of the receptor. nih.gov

Thiophene derivatives have been shown to modulate inflammatory signaling pathways. nih.gov Specifically, they have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.govnih.gov In silico studies suggest that thiophene derivatives can bind to both COX-1 and COX-2 enzymes, potentially inhibiting their activity. nih.gov For example, the thiophene derivative RMD86 is suggested to act through the inhibition of COX isoforms. nih.gov Furthermore, activation of the EP2 receptor by a thiophene carboxylate has been shown to modulate inflammatory responses in microglia. emory.edu

Cell-Based Phenotypic Screening for Biological Activities

Anti-proliferative Studies on Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, A549, PC-3)

The anti-proliferative potential of compounds containing thiophene and morpholine moieties has been explored in various cancer cell lines. Derivatives of 2-(thiophen-2-yl)acetic acid have demonstrated cytotoxic effects. For instance, certain derivatives exhibited interesting IC50 values on A549 lung cancer cell lines. nih.gov Another study on new 3-Aryl-2-(2-thienyl)acrylonitriles, which share the thiophene scaffold, reported anti-proliferative activity against human hepatoma cell lines HepG2 and Huh-7. researchgate.net

While specific data for this compound is not available, the table below summarizes the anti-proliferative activities of some related thiophene derivatives on the specified cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Thiophene-triazine derivativeMCF-70.008 ± 0.002 nih.gov
Pyrimidine-bridged combretastatinA5493.71 ekb.eg
Pyrimidine-bridged combretastatinMCF-73.38 ekb.eg
5-substituted-2-thiouracilsMCF-73.80 (µg/ml) ekb.eg
Pyrimidine-5-carbonitrilesA5493.04 ekb.eg
Pyrimidine-5-carbonitrilesHepG-24.14 ekb.eg
Pyrimidine-5-carbonitrilesMCF-73.37 ekb.eg
2-(thien-2-yl)-acrylonitrileHepG2<1 researchgate.net
2-(thien-2-yl)-acrylonitrileHuh-7<1 researchgate.net
Antimicrobial Activity Against Bacterial and Fungal Strains

Both morpholine and thiophene moieties are known to be present in compounds with antimicrobial properties. researchgate.net A study on morpholine-thiophene hybrid thiosemicarbazones demonstrated their potential as urease inhibitors, which is a strategy to combat ureolytic bacterial infections. nih.gov Several of these hybrids showed more potent urease inhibition than the standard inhibitor, thiourea, with IC50 values in the low micromolar range. nih.gov

Another study identified novel morpholino–thiophenes as inhibitors of Mycobacterium tuberculosis, targeting the QcrB subunit of the cytochrome bc1 complex. acs.orgdundee.ac.uk Furthermore, newly synthesized antipyrine-thiophene hybrids have shown good antibacterial action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. semanticscholar.org

The table below presents the antimicrobial activity of representative morpholine-thiophene hybrids.

CompoundTarget Organism/EnzymeActivity (MIC or IC50)Reference
Morpholino-thiophene (1)M. tuberculosis H37RvMIC = 0.72 µM acs.org
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a)UreaseIC50 = 4.94 ± 2.7 µM nih.gov
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g)UreaseIC50 = 3.80 ± 1.9 µM nih.gov
Thiophene derivative (2)A. baumannii ATCC 17978MIC = 16 mg/L nih.gov
Thiophene derivative (2)E. coli ATCC 25922MIC = 16 mg/L nih.gov
Anti-inflammatory Response in Cellular Models

The potential anti-inflammatory properties of this compound can be inferred from studies on its constituent parts. Thiophene-based compounds are known for their anti-inflammatory effects, with some acting as inhibitors of COX and lipoxygenase (LOX) enzymes. nih.gov

In cellular models of inflammation, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, various compounds have been shown to reduce the production of inflammatory mediators. For example, eupafolin, a flavone, decreased the LPS-induced release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and COX-2, as well as pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov The mechanism often involves the inhibition of key signaling pathways like NF-κB and MAPK. nih.govimrpress.com Given that thiophene derivatives have been shown to inhibit COX-2, it is plausible that this compound could exhibit anti-inflammatory effects by modulating these pathways in cellular models. nih.gov

Molecular Mechanisms of Action Delineation

Based on the evidence from structurally related compounds, the molecular mechanisms of action for this compound could be multifaceted.

A potential mechanism for anti-cancer activity could be the dual inhibition of the PI3K/mTOR signaling pathway. nih.gov By targeting both PI3K and mTOR, the compound could effectively shut down a central signaling node that promotes tumor cell growth, proliferation, and survival.

The anti-inflammatory effects could be mediated through the inhibition of key inflammatory enzymes like COX-2. nih.govnih.gov This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation. The modulation of the NF-κB and MAPK signaling pathways is another likely mechanism, leading to a decreased expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov

For its antimicrobial activity, particularly against M. tuberculosis, the mechanism may involve the inhibition of essential enzymes in bacterial respiration, such as the cytochrome bc1 complex. acs.orgdundee.ac.uk Against other bacteria, the mechanism could involve the inhibition of enzymes like urease, which is crucial for the survival of certain pathogens. nih.gov

Investigation of Binding Modes and Key Residue Interactions with Biological Targets

The foundational mechanism of a compound's biological activity lies in its ability to bind to specific macromolecular targets. For scaffolds related to this compound, a key biological target identified is the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov

Docking studies on derivatives containing the 2-(thiophen-2-yl)acetic acid core have elucidated the binding mode within the catalytic pocket of mPGES-1. These investigations reveal a consistent pattern of interactions with key amino acid residues that are crucial for stabilizing the compound within the active site. The acidic portion of the molecules, the acetic acid group, is instrumental in anchoring the compounds.

Key interactions observed for the 2-(thiophen-2-yl)acetic acid scaffold include:

Hydrogen Bonds and Polar Contacts: The carboxylic acid moiety frequently forms crucial hydrogen bonds or salt bridges with key residues. Contacts with Arg52, His53, and Ser127 have been consistently shown for various binders of mPGES-1. nih.gov

π-π Stacking Interactions: The central aromatic ring, in this case, the thiophene ring, engages in π-π stacking interactions with aromatic residues in the active site, such as Tyr130. nih.gov

These interactions collectively define the binding orientation and affinity of the compound, which is a prerequisite for its inhibitory action on the enzyme.

Interaction TypeKey Interacting Residues with the 2-(thiophen-2-yl)acetic acid ScaffoldReference
Polar Contacts / H-BondsArg52, His53, Ser127 nih.gov
π-π StackingTyr130 nih.gov
Van der WaalsGly35, Leu39, Phe44, Arg52, His53, Ala123, Pro124 nih.gov

Downstream Signaling Cascade Analysis Related to Biological Responses

The interaction of a compound with its biological target initiates a cascade of downstream signaling events, leading to a measurable biological response. Inhibition of enzymes like mPGES-1 or urease by compounds containing the morpholine-thiophene scaffold can trigger significant changes in cellular pathways.

mPGES-1 Inhibition: Inhibition of mPGES-1 directly curtails the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation. nih.govnih.govnih.gov This reduction in PGE2 levels has profound effects on downstream signaling. PGE2 exerts its biological functions by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. nih.govfrontiersin.orgahajournals.org Each receptor subtype is coupled to different intracellular signaling pathways:

EP1: Activates the Gq protein, leading to increased intracellular calcium.

EP2 & EP4: Couple to the Gs protein, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels. nih.gov This in turn activates Protein Kinase A (PKA) and downstream effectors like the cAMP response element-binding protein (CREB). nih.govaacrjournals.org The PI3K/Akt and MAPK signaling pathways can also be activated. nih.govfrontiersin.orgaacrjournals.org

EP3: Couples to the Gi protein, which inhibits adenylyl cyclase and reduces cAMP levels. nih.gov

By inhibiting mPGES-1, compounds based on the this compound scaffold can downregulate these PGE2-mediated pathways. Proteomic studies on cells treated with mPGES-1 inhibitors have shown downregulation of canonical pathways including eIF2, eIF4/P70S6K, and mTOR signaling. nih.gov The ultimate biological responses observed include the induction of cancer cell death and cell cycle arrest, particularly in the G0/G1 phase. nih.govnih.gov Furthermore, blocking the production of PGE2 can cause a "shunting" of the PGH2 substrate towards other synthases, potentially increasing the formation of other prostanoids like PGF2α, thromboxane (B8750289) B2 (TXB2), and the cardioprotective PGI2. nih.govtandfonline.com

Urease Inhibition: For pathogenic bacteria such as Helicobacter pylori, the enzyme urease is a critical virulence factor. frontiersin.org It catalyzes the hydrolysis of urea into ammonia and carbamate, which neutralizes the acidic gastric environment and allows the bacteria to survive. frontiersin.org The downstream biological response of urease inhibition is a disruption of this pH-neutralizing shield. This leads to increased bacterial susceptibility to acidic conditions and a significant decrease in bacterial cell viability. frontiersin.orgfrontiersin.org

Exploratory Biochemical Research: Enzyme Activity and Protein Interactions

Biochemical research has identified that the morpholine-thiophene scaffold is a promising structural motif for the development of potent enzyme inhibitors. chemimpex.com Specific investigations into related compounds have demonstrated significant inhibitory activity against at least two key enzymes: mPGES-1 and urease.

Microsomal Prostaglandin E Synthase-1 (mPGES-1): Derivatives based on the 2-(thiophen-2-yl)acetic acid structure have been identified as selective inhibitors of mPGES-1. nih.gov In cell-free assays, these compounds have demonstrated inhibitory activity in the low micromolar range, indicating a potent interaction with the enzyme's active site. nih.gov This inhibitory action validates mPGES-1 as a primary biological target for this class of compounds.

Urease: In a separate line of research, hybrid molecules combining morpholine and thiophene moieties have been synthesized and evaluated as urease inhibitors. frontiersin.org These compounds were found to be highly effective, with many exhibiting significantly greater potency than the standard inhibitor, thiourea. The most active compounds in this series displayed IC50 values in the low micromolar range. frontiersin.org For instance, the lead inhibitor from one study, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, was found to inhibit urease in an uncompetitive manner with an IC50 value of 3.80 µM. frontiersin.org This demonstrates that the combined morpholine-thiophene scaffold can effectively target the urease enzyme.

Enzyme TargetCompound ScaffoldObserved ActivityReference
Microsomal Prostaglandin E Synthase-1 (mPGES-1)2-(thiophen-2-yl)acetic acid derivativesInhibition in the low micromolar range nih.gov
UreaseMorpholine-thiophene hybrid thiosemicarbazonesPotent inhibition (IC50 = 3.80 µM for lead compound), superior to thiourea frontiersin.org

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.comd-nb.info This method is instrumental in understanding the binding mode of Morpholin-4-YL-thiophen-2-YL-acetic acid and its derivatives, providing insights into their mechanism of action at a molecular level.

Docking studies on structurally related thiophene (B33073) derivatives have been performed against various biological targets. For instance, derivatives of 2-(thiophen-2-yl)acetic acid were identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov The analysis of docked poses revealed that these compounds fit within the catalytic pocket, establishing a consistent pattern of interactions with protein residues. nih.gov Similarly, morpholine-thiophene hybrid thiosemicarbazones have been docked against the urease enzyme, a target for treating ureolytic bacterial infections. frontiersin.org These studies help to explain the observed inhibitory activity and guide the design of more potent analogs. frontiersin.org

The interaction profile of a ligand with its protein target is crucial for its affinity and specificity. Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to detect and visualize non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges. nih.gov For thiophene-based compounds, the aromatic thiophene ring often participates in crucial interactions, such as π-cationic interactions with charged residues in the binding pocket. mdpi.com For example, when thiophene carboxamide derivatives were docked into the colchicine-binding site of tubulin, the thiophene ring was shown to form additional beneficial interactions compared to reference compounds, contributing to the stability of the complex. mdpi.com

Compound ClassTarget ProteinKey Interactions ObservedReference
4-phenyl-(thiophen-2-yl)acetic acid derivativesmPGES-1Filling of the catalytic pocket with a similar pattern of interactions. nih.gov
Thiophene carboxamide derivativesTubulin (Colchicine-binding site)π-cationic interaction between the thiophene ring and lysine (B10760008) residues. mdpi.com
Morpholine-thiophene hybrid thiosemicarbazonesUreaseStrong binding affinity, indicating potent inhibitory potential. frontiersin.org
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivativesCoagulation factor proteasePresence of a thiourea (B124793) fragment increases affinity for the receptor. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity using mathematical models. nih.gov This methodology is vital for understanding which structural features of the this compound scaffold are critical for its biological effects and for predicting the activity of novel derivatives. researchgate.net

QSAR studies on related morpholine (B109124) and thiophene derivatives have successfully identified key molecular descriptors that influence their activity. For a series of morpholine derivatives targeting the dopamine (B1211576) D4 receptor, a 3D-QSAR analysis highlighted the importance of regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring for binding affinity. researchgate.net Such models provide a quantitative framework to understand structure-activity relationships (SAR). For example, SAR analysis of morpholine-thiophene hybrids as urease inhibitors revealed that specific substitutions on the thiophene ring could significantly enhance inhibitory potency. frontiersin.org

These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds and then using statistical methods to find a correlation with their measured biological activity. The resulting equations can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Compound SeriesBiological Target/ActivityKey QSAR/SAR FindingsReference
Morpholine and 1,4-oxazepane (B1358080) derivativesDopamine D4 receptorAffinity is influenced by substituents on the benzene rings and the size of the morpholine/oxazepane ring. researchgate.net
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivativesAnti-osteosarcoma activityA non-linear GEP model showed excellent predictive performance based on selected molecular descriptors. nih.gov
Morpholine-thiophene hybrid thiosemicarbazonesUrease inhibitionSubstituents on the thiophene ring and the imine moiety significantly affect inhibitory potential. frontiersin.org

Virtual Screening and Fragment-Based Drug Design (FBDD) Strategies

Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. mdpi.comnih.gov The this compound scaffold can be used as a query in such campaigns to find novel bioactive compounds. The thiophene-acetic acid motif, in particular, is considered a "privileged scaffold" as it can bind to multiple targets with high affinity. researchgate.net

Fragment-Based Drug Design (FBDD) is another powerful strategy where small molecular fragments are identified and then grown or linked together to produce a high-affinity ligand. nih.gov The thiophene core of this compound represents a valuable fragment. A virtual fragment screening approach successfully identified 2-(thiophen-2-yl)acetic acid as a suitable starting point for developing potent mPGES-1 inhibitors. nih.gov Libraries of thiophene-based fragments have been synthesized and screened against various targets, demonstrating the utility of this scaffold in FBDD campaigns. rsc.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

StrategyScaffold/FragmentTarget Class/ExampleOutcomeReference
Virtual Fragment Screening2-(thiophen-2-yl)acetic acidmPGES-1Identification of a suitable platform for developing potent inhibitors. nih.gov
FBDD Library SynthesisFluorinated, bicyclic, thiophene-based fragmentsHRAS mutant G12VConfirmed binding of fragments to a notoriously "undruggable" cancer target. rsc.org
Privileged Scaffold ApproachHeterocycle-thioacetic acidVarious enzymes and receptorsServes as a versatile starting point for discovering novel bioactive agents. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biointerfaceresearch.com This technique provides a detailed view of the conformational behavior of this compound, both in its unbound state and when complexed with a biological target. mdpi.com

MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.com For example, simulations of thiophene carboxamide derivatives bound to tubulin showed that the complexes remained stable over the simulation time, asserting the reliability of the docked pose. mdpi.com Analysis of the simulation trajectory can reveal key information such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of specific regions, respectively. biointerfaceresearch.com

Furthermore, computational studies on thiophene-based arylamides have demonstrated how factors like intramolecular hydrogen bonding and solvent polarity can modulate the conformational flexibility of the molecule. nih.govresearchgate.net Understanding the conformational preferences of the thiophene ring and its linkers is crucial, as the three-dimensional shape of the molecule dictates its ability to fit into a protein's binding site. olemiss.edunih.gov

System StudiedSimulation GoalKey FindingsReference
Thiophene carboxamide-tubulin complexAssess binding stabilityThe complex showed optimal dynamic trajectories, asserting high stability and compactness. mdpi.com
Furan- and thiophene-based arylamidesInvestigate conformational preferencesThe interplay of intramolecular H-bonding, geometry, and solvent polarity modulates conformational flexibility. nih.govresearchgate.net
Protein-ligand complexesElucidate pharmacological mechanismsMD simulations provide detailed analyses of ligand-receptor interactions and binding free energies. biointerfaceresearch.com

Predictive Modeling for Biological Activities and Target Prediction

Beyond assessing interactions with known targets, computational models can predict the potential biological activities and identify novel targets for a given compound. mdpi.com Web-based servers and artificial intelligence (AI) tools are increasingly used for this purpose. researchgate.net

For various thiophene derivatives, predictive software like PASS (Prediction of Activity Spectra for Substances) has been used to forecast a wide range of biological activities. ekb.eg For example, newly synthesized thiophene hydrazide derivatives were predicted to have potential as phosphodiesterase inhibitors or for treating post-traumatic stress disorder. ekb.eg Other tools, such as the SuperPred webserver, can predict the most likely protein targets for a compound based on its chemical structure. mdpi.com

In addition to predicting efficacy, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com Predicting these pharmacokinetic and toxicity profiles early in the drug discovery process helps to identify compounds with favorable "druggability" and avoid costly failures in later stages of development. biointerfaceresearch.com

Method/ToolCompound ClassPredicted PropertyOutcome/PredictionReference
PASS OnlineThiophene hydrazide derivativesBiological ActivitiesPromising activities predicted, including Phosphodiesterase X inhibitor. ekb.eg
SuperPred WebserverNatural thiophene derivativesDrug TargetPotential targets such as Cathepsin D were identified. mdpi.com
ADME-T AnalysisThiophene carboxamide derivativesDruggability ProfileHigh druggability profiles were predicted for the tested candidates. mdpi.com
pkCSM ServerBioactive plant compoundsPharmacokinetics (ADMET)Favorable properties, including high intestinal absorption, were predicted. biointerfaceresearch.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the Morpholin-4-YL-thiophen-2-YL-acetic acid molecule. The expected spectrum would show distinct signals for the protons on the thiophene (B33073) ring, the morpholine (B109124) ring, the methine proton adjacent to the carboxyl group, and the carboxylic acid proton itself. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to coupling with neighboring protons) would allow for the complete assignment of the proton framework. For instance, the protons of the morpholine ring typically appear as complex multiplets in specific regions of the spectrum. stackexchange.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the thiophene and morpholine rings, the methine carbon, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

While specific experimental data for this compound is not widely available in published literature, the general approach to its structural confirmation would heavily rely on these NMR techniques. researchgate.netresearchgate.net For related morpholine derivatives, NMR is consistently reported as the primary method for structural verification. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation

Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Thiophene Ring Protons 6.8 - 7.5 125 - 145
Morpholine Ring Protons 2.5 - 3.8 45 - 70
Methine Proton (α-carbon) ~4.0 - 5.0 50 - 65

Note: The values in this table are predictions based on typical chemical shifts for similar functional groups and are not based on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound would be expected to be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the accurate determination of its molecular weight (227.28 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition of the molecule. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures and for confirming the identity of a target compound within a sample. The retention time from the LC provides one level of identification, while the mass spectrum provides another, increasing the confidence in the analysis.

Analysis of the fragmentation pattern obtained from MS/MS experiments can further confirm the structure. The molecule would be expected to fragment in predictable ways, such as the loss of the carboxylic acid group or cleavage of the morpholine ring, providing further evidence for the proposed structure.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC) for Purity Assessment and Compound Isolation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A sample of the compound is injected into the HPLC system, and its components are separated based on their affinity for the stationary phase and the mobile phase. The output, a chromatogram, would ideally show a single major peak for the pure compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of the compound's purity. Different HPLC methods, such as reverse-phase HPLC, can be developed to achieve the best separation. For related thiophene derivatives, HPLC is a standard method for purification and purity control. frontiersin.org

HPLC is also a crucial tool for the isolation of the target compound from a reaction mixture during its synthesis. By collecting the fraction corresponding to the peak of the desired product, a highly purified sample can be obtained for further analysis and use. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of light versus the frequency and shows characteristic absorption bands for different functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A strong, sharp band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.

Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O and C-N stretching vibrations of the morpholine ring.

Characteristic bands for the C-H and C=C bonds of the thiophene ring.

The presence of these characteristic peaks would provide strong evidence for the successful synthesis of the molecule and the presence of its key functional groups. researchgate.net

Photophysical Studies: Luminescence and Colorimetric Properties of Derivatives

While there is limited specific information on the photophysical properties of this compound itself, the study of its derivatives is an area of potential research interest. The thiophene ring is a well-known component in many organic molecules that exhibit interesting photophysical properties, such as fluorescence or phosphorescence.

Derivatives of this compound could be synthesized to explore their potential as luminescent materials or colorimetric sensors. By introducing different substituents onto the thiophene or morpholine rings, it may be possible to tune the electronic properties of the molecule and thereby alter its absorption and emission characteristics. For example, extending the conjugation of the system or adding electron-donating or electron-withdrawing groups could lead to derivatives with significant luminescence or the ability to change color in the presence of specific analytes. Such studies would typically involve techniques like UV-Vis absorption spectroscopy and fluorescence spectroscopy to characterize the photophysical behavior of these novel compounds. uni.lu

Emerging Research Applications and Future Perspectives

Development of Novel Therapeutic Leads Based on the Compound Scaffold

The structural framework of Morpholin-4-YL-thiophen-2-YL-acetic acid, integrating two biologically significant heterocyclic systems, serves as a promising starting point for the design of new therapeutic agents. rsc.orgresearchgate.net The thiophene (B33073) nucleus is a core component in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgnih.govfrontiersin.orgresearchgate.net The morpholine (B109124) ring is also a key feature in over 100 drugs listed in the World Drug Index, often incorporated to modulate a molecule's efficacy and pharmacokinetic profile. frontiersin.orgresearchgate.net

Research into related structures highlights the potential of this specific scaffold. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as suitable chemical platforms for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer pathways. nih.gov Furthermore, hybrid molecules combining thiophene and morpholine have been synthesized and shown to be effective inhibitors of the urease enzyme, a target for treating infections by ureolytic bacteria like Helicobacter pylori. frontiersin.org These findings underscore the potential of the this compound scaffold as a basis for generating new lead compounds with tailored biological activities. The presence of the carboxylic acid group also provides a reactive handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Table 1: Potential Therapeutic Applications Based on the Compound Scaffold

Therapeutic Area Potential Target Rationale
Anti-inflammatory Cyclooxygenase (COX), Lipoxygenase (LOX), mPGES-1 Thiophene-based compounds are known for their anti-inflammatory properties, often targeting enzymes in the inflammatory cascade. nih.govnih.govnih.gov
Anticancer Kinases, mPGES-1 Thiophene carboxamide scaffolds have shown promise as anticancer agents, and mPGES-1 is also a target in cancer therapy. nih.govmdpi.com
Antimicrobial Bacterial Enzymes (e.g., Urease) Thiophene derivatives have demonstrated activity against drug-resistant bacteria, and morpholine-thiophene hybrids are potent urease inhibitors. frontiersin.orgfrontiersin.org

Potential in Agrochemical Research as Plant Growth Regulators

The application of thiophene derivatives extends into the agrochemical sector, where they have been investigated for roles in crop protection and growth regulation. nih.govgoogle.com Specifically, thiophene acetic acid (TAA), a core component of the title compound's structure, has been identified as a novel auxin analog. frontiersin.org Research has shown that TAA can promote root organogenesis and enhance shoot regeneration in tomato cotyledon explants, demonstrating its potential as a plant growth regulator. frontiersin.org

The morpholine component also contributes to this potential. Morpholin-4-yl-acetic acid, a related structure, has been explored for its capacity to act as a plant growth regulator, aiming to improve crop yields and enhance resistance to environmental stressors. chemimpex.com Moreover, the broader class of thiophene-based compounds has been utilized in the development of insecticides, with companies like Dow AgroSciences investigating functionalized 1,2,4-triazole (B32235) insecticides that incorporate a halogenated thiophene moiety for broad-spectrum pest control. beilstein-journals.orgresearchgate.net This dual precedent suggests that this compound could be a valuable scaffold for creating novel agrochemicals that combine growth regulation with protective properties.

Application in Materials Science, Including Polymer Formulations

In materials science, the distinct chemical properties of the morpholine and thiophene moieties open avenues for the application of this compound in the development of advanced materials. The morpholine ring, in particular, is utilized in polymer and materials science as a versatile additive. e3s-conferences.org

Derivatives such as Morpholin-4-yl-acetic acid are incorporated into polymer formulations to modify and enhance their physical properties, such as improving flexibility and chemical resistance. chemimpex.com The morpholine structure can also function as a curing agent or stabilizer in various polymer systems. e3s-conferences.org Additionally, morpholine and its derivatives are recognized for their utility as corrosion inhibitors, optical bleaching agents, and in the synthesis of dyes. researchgate.net The thiophene ring system is also a known intermediary in the dye industry. nih.govgoogle.com The combination of these two functional groups within a single molecule suggests potential applications in creating specialized polymers, functional coatings, and novel dyestuffs.

Design of Chemical Probes and Diagnostic Tools

While direct research into the use of this compound as a chemical probe is not yet established, its defined structure and inherent bioactivity make it a candidate for such applications. Chemical probes are small molecules used to study and manipulate biological systems, requiring high affinity and specificity for a particular biological target. The development of therapeutic leads from the morpholine and thiophene scaffolds against specific enzymes like kinases, COX-2, and urease indicates that derivatives of this compound could be tailored to create such probes. frontiersin.orgresearchgate.net

By modifying the core scaffold—for example, by attaching fluorescent tags or reactive groups to the carboxylic acid handle—researchers could potentially convert bioactive compounds derived from this compound into powerful tools for biomedical research. These probes could be used to visualize the location and activity of target proteins within cells, validate new drug targets, and elucidate complex biological pathways, thereby advancing our understanding of disease mechanisms.

Integration into Multidisciplinary Research Platforms for Advanced Bioactive Molecule Discovery

The discovery and optimization of novel bioactive compounds increasingly rely on multidisciplinary platforms that integrate computational and experimental techniques. The this compound scaffold is well-suited for inclusion in such modern drug discovery pipelines. In silico methods, also known as Computer-Aided Drug Design (CADD), are frequently employed to screen virtual libraries of compounds and predict their interactions with biological targets. nih.gov

Researchers have successfully used virtual screening and molecular docking studies to identify and optimize thiophene-based inhibitors for various enzymes. nih.govfrontiersin.orgnih.gov The defined structure of this compound allows for its straightforward inclusion in virtual libraries. By modeling this scaffold and its potential derivatives, researchers can rapidly assess their binding affinity for a wide range of biological targets, prioritizing the most promising candidates for chemical synthesis and biological testing. This approach, which combines synthetic chemistry, computational modeling, and biological screening, accelerates the discovery of new bioactive molecules for therapeutic, agrochemical, and other applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholin-4-YL-thiophen-2-YL-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling morpholine derivatives with thiophene-acetic acid precursors. For example, chloroacetic acid can react with morpholine under dehydrochlorination conditions to form morpholin-4-ylacetic acid derivatives . Solvent choice (e.g., dichloromethane) and temperature control are critical to minimize side reactions. Post-synthesis, column chromatography or recrystallization in methanol is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the morpholine ring (δ ~3.6 ppm for N-CH2_2 groups) and thiophene protons (δ ~6.5–7.5 ppm). Coupling patterns in the thiophene ring distinguish substitution positions .
  • IR : Look for carbonyl (C=O) stretches near 1700 cm1^{-1} and morpholine C-N stretches at 1100–1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Hydrochloride salt formation (e.g., using HCl in methanol) improves aqueous solubility . For organic solvents, DMSO or DMF is suitable, but ensure concentrations ≤1% to avoid cytotoxicity. Dynamic light scattering (DLS) can monitor aggregation in solution .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) with the Polarizable Continuum Model (PCM) predicts solvation effects on reaction pathways . For redox-active systems, calculate HOMO-LUMO gaps to identify electron-rich sites (e.g., morpholine nitrogen) prone to oxidation or coordination . Software like Gaussian or ORCA is recommended for these studies.

Q. How can contradictory crystallographic data on morpholine-thiophene derivatives be resolved?

  • Methodological Answer : Use the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve ambiguities in electron density maps . For twinned crystals, apply the TwinRotMat algorithm in SHELXL. Cross-validate with spectroscopic data to confirm bond lengths and angles .

Q. What strategies optimize the compound’s stability under oxidative conditions?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the thiophene ring to reduce electron density and slow oxidation. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm . Antioxidants like BHT (0.1% w/v) can stabilize solutions during storage .

Q. How does the morpholine ring influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : The morpholine nitrogen acts as a hydrogen bond acceptor. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare with analogs (e.g., piperidine or thiomorpholine) to isolate the morpholine’s contribution . Molecular docking (AutoDock Vina) can model interactions with active sites, focusing on van der Waals contacts with hydrophobic enzyme pockets .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate conflicting biological activity reports?

  • Methodological Answer :

  • Dose-Response Curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects.
  • Control Compounds : Include structurally similar analogs (e.g., 2-Morpholinoacetic acid ) to isolate the thiophene’s role.
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Replicate assays in ≥3 independent experiments .

Q. What analytical workflows are recommended for resolving synthetic byproducts?

  • Methodological Answer :

  • LC-MS/MS : Identify byproducts via fragmentation patterns. For isomers, employ chiral columns (e.g., Chiralpak AD-H) .
  • Mechanistic Studies : Use 18O^{18}O-labeling or deuterated solvents to trace reaction pathways (e.g., acyl transfer vs. nucleophilic substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.